

Technical Support Center: Chrome Azurol S (CAS) Assay

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Compound of Interest

Compound Name: Mordant Blue 29

Cat. No.: B15547470

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Welcome to the technical support center for the Chrome Azurol S (CAS) assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reproducible results in siderophore detection.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Chrome Azurol S (CAS) assay?

The CAS assay is a universal colorimetric method for detecting siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1][2] The assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S.[3][4] In the assay reagent, CAS is complexed with ferric iron (Fe^{3+}) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex.[1][2][5] When a sample containing siderophores is added, the siderophores, having a higher affinity for iron, sequester the iron from the CAS-iron complex.[5] This causes the release of the free CAS dye, resulting in a color change from blue to orange or yellow.[1][2]

Q2: What do the different color changes in the CAS assay indicate?

The color change can give a preliminary indication of the type of siderophore produced. Generally:

- An orange halo or solution color is indicative of hydroxamate-type siderophores.[5][6]

- A yellow halo or solution suggests the presence of carboxylate-type siderophores.[6]
- A purple halo may indicate catechol-type siderophores.[6]

Q3: What are the common causes of false positives in the CAS assay?

A significant drawback of the CAS assay is its non-specificity. Any molecule with iron-chelating properties, not just siderophores, can lead to a positive result.[7][8] False positives can be caused by:

- pH changes: The CAS-iron complex is sensitive to pH. A decrease in the pH of the medium can cause the complex to dissociate, leading to a color change that is not due to siderophore activity.[9]
- Presence of other chelating agents: Some metabolic byproducts or components of the culture medium may have iron-chelating properties.
- Iron contamination: Trace amounts of iron in glassware or media can interfere with the assay.[10]

Q4: Can the CAS assay be quantitative?

Yes, the CAS assay can be used for both qualitative and quantitative analysis of siderophore production.[1][2]

- Qualitative: Observation of a color change on CAS agar plates around a microbial colony indicates siderophore production.[1]
- Quantitative: In a liquid assay, the change in absorbance of the CAS reagent upon addition of a culture supernatant can be measured spectrophotometrically.[4] The amount of siderophore can be expressed in terms of siderophore units (%) or by creating a standard curve with a known siderophore like desferrioxamine B (DFOB).[11][12]

Q5: The HDTMA in the CAS reagent seems to be toxic to my organism. What can I do?

The detergent HDTMA is known to be toxic to some microorganisms, particularly Gram-positive bacteria and fungi, which can inhibit their growth and, consequently, siderophore production.[9]

[13][14] To circumvent this, several modified CAS assay protocols have been developed:

- **Overlay CAS (O-CAS) Assay:** In this method, the microorganism is first grown on a suitable medium, and then a layer of CAS agar is poured over it.[6][9] This avoids direct contact of the growing organism with HDTMA.
- **Use of less toxic detergents:** HDTMA can be replaced with less toxic surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS).[13]
- **Split-plate modification:** The culture medium and the CAS agar are placed in separate halves of a petri dish, allowing diffusion of the siderophores to the CAS agar without direct contact of the microorganism.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the CAS assay.

Symptom	Possible Cause	Recommended Solution
No color change or a very weak signal	Insufficient siderophore production: The microorganism may not be producing enough siderophores in the chosen culture conditions.	Optimize culture conditions by using an iron-depleted medium. The composition of the medium, such as carbon and nitrogen sources, can also be adjusted to enhance siderophore production. [5]
HDTMA toxicity: The detergent in the CAS reagent is inhibiting the growth of the microorganism.	Use a modified CAS assay like the O-CAS method where the organism is grown first and then overlaid with CAS agar. [5] [9] Alternatively, replace HDTMA with a less toxic surfactant like DDAPS. [13]	
False positive results (color change in control)	Iron contamination: Glassware or media may be contaminated with trace amounts of iron.	All glassware should be acid-washed (e.g., with 6M HCl) and rinsed thoroughly with deionized water before use. [4] [9] Use high-purity reagents and water.
Low pH of the medium: A drop in pH can cause the CAS-iron complex to break down, leading to a color change.	Ensure the pH of the CAS assay solution is correctly buffered and maintained. [9] Run a control with uninoculated medium to check for pH-induced color changes. [10]	
Presence of interfering substances: Other secreted molecules besides siderophores might be chelating iron.	Validate positive results with other methods, such as cross-feeding assays or specific chemical tests for different types of siderophores. [2] [7]	

Precipitation of the blue dye in the CAS medium	Incorrect concentration of reagents: Lower concentrations of HDTMA or CAS can lead to the precipitation of the dye. [10] [13]	Prepare the CAS reagent following a validated protocol with precise concentrations of each component.
Inconsistent or unstable CAS reagent (e.g., green color)	Improper reagent preparation or storage: The CAS reagent is sensitive to pH, light, and temperature. [5] A pH above 6.8 can cause the solution to turn green. [5]	Prepare the reagent carefully, ensuring the final pH is correct. Store the CAS solution in a sterile, dark container. [10]

Experimental Protocols

Standard CAS Agar Plate Assay

This protocol is adapted from the original method by Schwyn and Neilands (1987).

1. Preparation of Solutions:

Solution	Components	Procedure
Solution 1 (CAS)	0.06 g Chrome Azurol S	Dissolve in 50 ml deionized water. [9]
Solution 2 (FeCl ₃)	0.0027 g FeCl ₃ ·6H ₂ O	Dissolve in 10 ml of 10 mM HCl. [9]
Solution 3 (HDTMA)	0.073 g HDTMA	Dissolve in 40 ml deionized water. [9]
MM9 Salt Solution	15 g KH ₂ PO ₄ , 25 g NaCl, 50 g NH ₄ Cl	Dissolve in 500 ml deionized water. [10]
PIPES Buffer	30.24 g PIPES	Dissolve in 750 ml deionized water and adjust the pH to 6.8 with NaOH. [10]

2. Preparation of Blue Dye Solution:

- Mix Solution 1 and Solution 2.
- Slowly add this mixture to Solution 3 while stirring continuously. The solution will turn dark blue.
- Autoclave the blue dye solution and store it in a sterile, dark plastic container.[\[10\]](#)

3. Preparation of CAS Agar Plates:

- In a separate flask, add 100 ml of MM9 salt solution to the 750 ml of PIPES buffer.
- Add 15 g of Bacto agar.
- Autoclave the agar base and cool it to 50°C in a water bath.
- In a sterile environment, slowly pour 100 ml of the sterile blue dye solution into the cooled agar base along the glass wall with gentle mixing.
- Pour the final CAS agar into sterile petri dishes.[\[10\]](#)

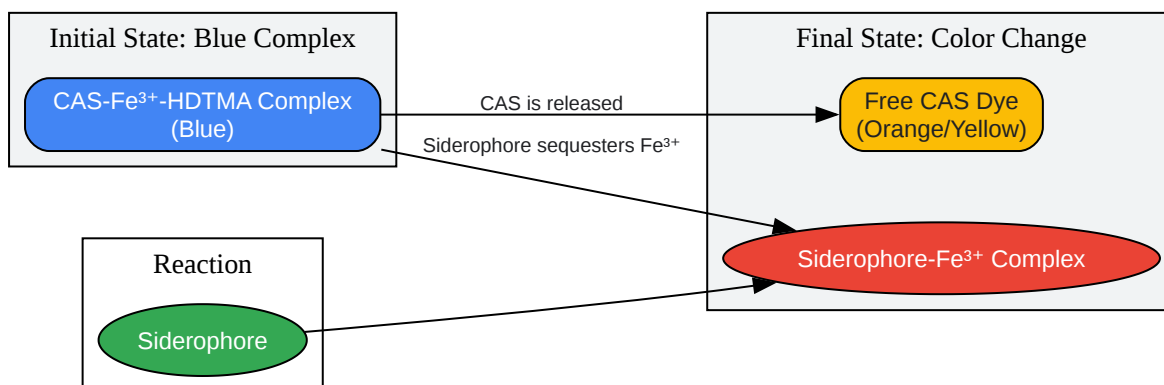
Overlay CAS (O-CAS) Assay

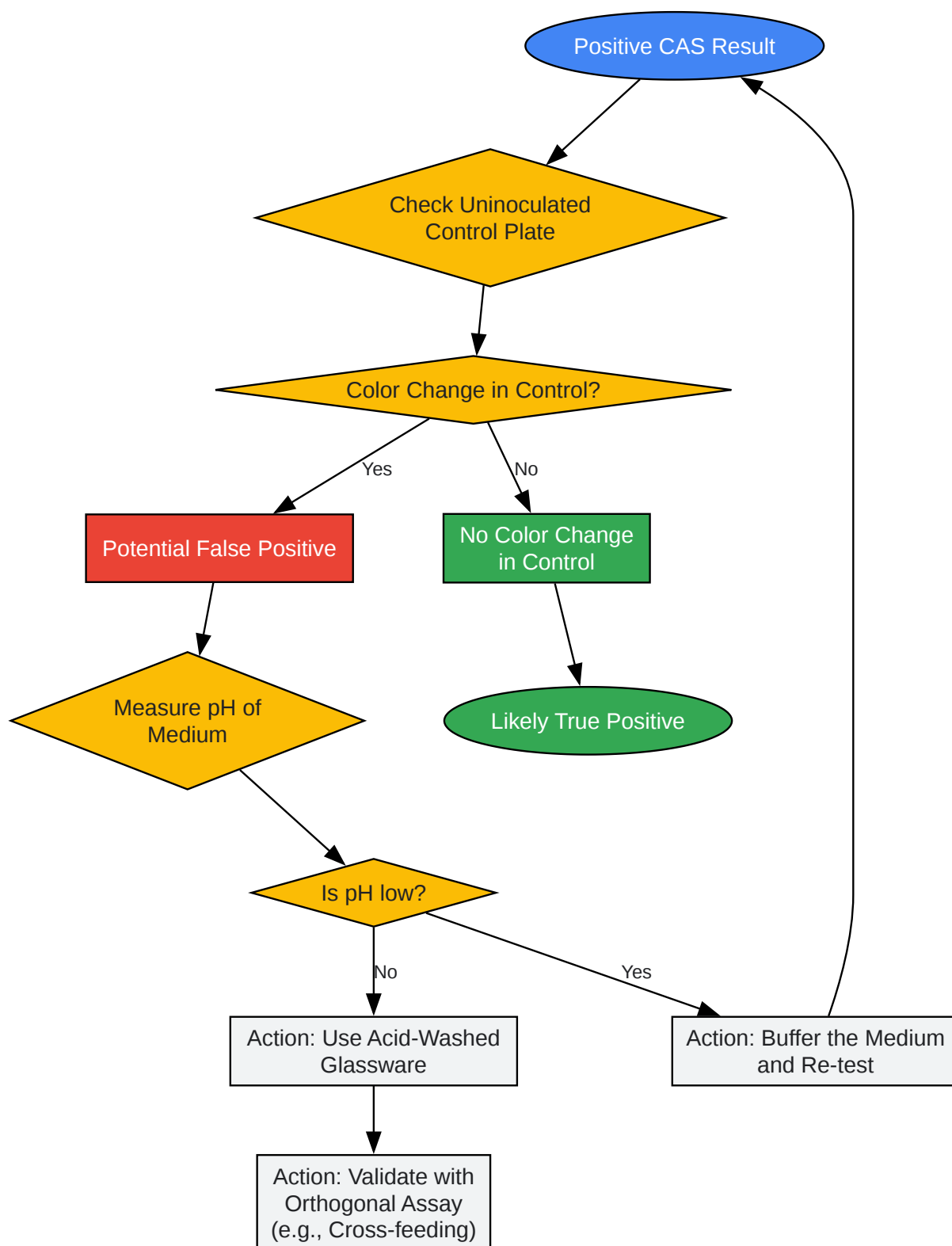
This modified protocol is suitable for organisms sensitive to HDTMA.

- Prepare a growth medium optimal for your microorganism, ensuring it is iron-depleted to induce siderophore production.
- Inoculate the plates with the test organism and incubate under appropriate conditions.
- Prepare the CAS agar as described in the standard protocol, but as an overlay without the growth nutrients (MM9, glucose, casamino acids).
- After the microorganism has grown, pour a thin layer of the molten CAS overlay agar (cooled to ~50°C) onto the surface of the culture plate.[\[5\]](#)
- Incubate the plates and observe for the formation of a colored halo around the colonies.

Visualizations

CAS Assay Mechanism





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